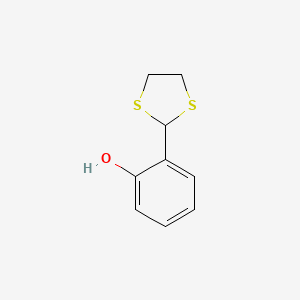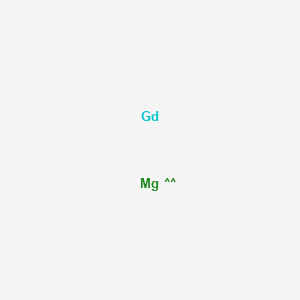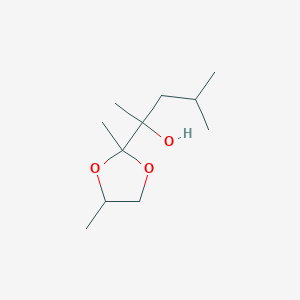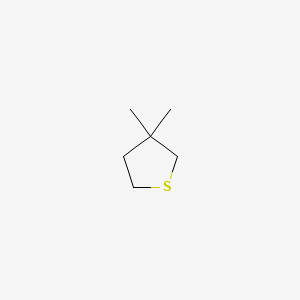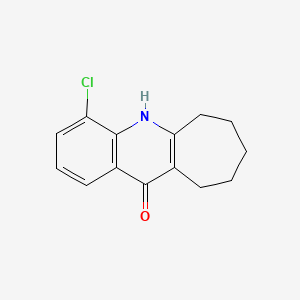![molecular formula C8H12Cl2O4 B14732502 (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate CAS No. 6973-76-8](/img/structure/B14732502.png)
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two chloroacetyl groups attached to a butane backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate typically involves the esterification of butane-2,3-diol with chloroacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process can be summarized as follows:
Reactants: Butane-2,3-diol and chloroacetic acid.
Catalyst: Sulfuric acid or another strong acid.
Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Production of butane-2,3-diol and chloroacetic acid.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate involves its interaction with nucleophiles in biological systems. The chloroacetyl groups can react with amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity. The compound may also interact with other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Bromo-3-chlorobutane: Similar in structure but contains bromine instead of an ester group.
(2S,3R)-3-Alkyl/alkenylglutamates: Structurally related compounds with different functional groups.
Uniqueness
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is unique due to the presence of two chloroacetyl groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
6973-76-8 |
|---|---|
Molecular Formula |
C8H12Cl2O4 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
GQLLNRQZPDXYSF-OLQVQODUSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)OC(=O)CCl)OC(=O)CCl |
Canonical SMILES |
CC(C(C)OC(=O)CCl)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


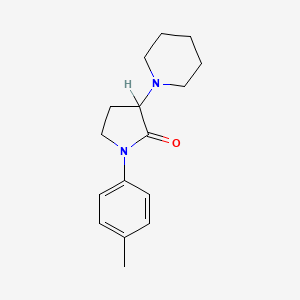
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
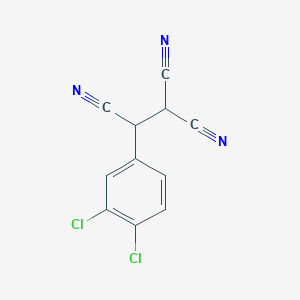

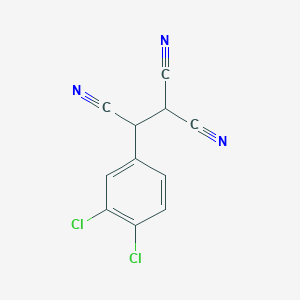
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

